3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate
Description
Properties
CAS No. |
391229-94-0 |
|---|---|
Molecular Formula |
C18H11NO5S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] furan-2-carboxylate |
InChI |
InChI=1S/C18H11NO5S/c1-10-9-25-16(19-10)13-7-11-4-5-12(8-15(11)24-17(13)20)23-18(21)14-3-2-6-22-14/h2-9H,1H3 |
InChI Key |
SOPBNKAOFRYIJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under specific conditions. For instance, the thiazole ring can be synthesized through the Hantzsch thiazole synthesis, while the chromone moiety can be prepared via the Kostanecki acylation. The final coupling step often involves esterification or amidation reactions under controlled temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, which can modulate the activity of its targets. Pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate with structurally and functionally related coumarin derivatives:
Key Comparisons
Structural Modifications and Bioactivity The target compound replaces the pivalate ester in its analog (C₂₀H₁₉NO₅S) with a furan-2-carboxylate group, reducing steric bulk. This substitution may enhance solubility due to the furan ring’s polarity but could lower membrane permeability compared to the lipophilic pivalate . The 4-methylthiazole substituent distinguishes the target compound from the furan-2-yl analog (C₁₈H₁₀O₆). Thiazole rings improve binding affinity to kinases (e.g., VEGFR-2) via hydrogen bonding and π-interactions, whereas furan substituents primarily modulate electronic effects .
Synthetic Accessibility
- The furan-2-carboxylate ester in the target compound likely follows a synthesis pathway similar to Compound 6 (C₁₈H₁₀O₆), which involves high-temperature (200°C) esterification with furoyl chloride . However, the presence of the 4-methylthiazole group may require additional steps, such as thiazole ring formation via Hantzsch synthesis.
Biological Relevance The pivalate analog (C₂₀H₁₉NO₅S) demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.8 µM), suggesting that the target compound’s furan-2-carboxylate ester may retain similar activity with improved solubility. However, the absence of direct IC₅₀ data for the target compound necessitates further validation .
Research Implications
- Structure-Activity Relationship (SAR): The 4-methylthiazole group is critical for kinase inhibition, while ester modifications (furan vs. pivalate) fine-tune solubility and target engagement.
- Synthetic Feasibility: High-temperature esterification (as in Compound 6) is effective for coumarin-furan hybrids but may require optimization for thermally sensitive substituents .
- Therapeutic Potential: The target compound’s dual heterocyclic system (thiazole + furan) positions it as a promising lead for anti-angiogenic drug development, warranting in vivo studies .
Biological Activity
3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a hybrid compound that integrates the structural features of thiazole, coumarin, and furan. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound features a coumarin backbone characterized by the chromen-2-one structure, which is known for diverse biological activities. The presence of the 4-methylthiazol group enhances its pharmacological properties, while the furan-2-carboxylate moiety may influence its reactivity and solubility characteristics.
Structural Overview
| Feature | Description |
|---|---|
| Chemical Formula | C15H13N1O4S1 |
| Molecular Weight | 305.33 g/mol |
| Structural Motifs | Thiazole, Coumarin, Furan |
Antimicrobial Activity
Compounds containing thiazole and coumarin moieties have been reported to exhibit significant antimicrobial activities. For instance, derivatives of thiazole have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The hybrid nature of this compound suggests that it may possess enhanced antimicrobial efficacy compared to its individual components .
Anticancer Properties
Research indicates that thiazole-containing compounds demonstrate promising anticancer activity. For example, studies have shown that structural modifications in thiazole derivatives can lead to increased cytotoxicity against various cancer cell lines. The unique combination of thiazole and coumarin in this compound may enhance its ability to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound are also noteworthy. Thiazole derivatives have been implicated in inhibiting inflammatory pathways, which could make this compound a candidate for treating inflammatory diseases. The mechanism may involve the modulation of cytokine production and inhibition of pro-inflammatory enzymes .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis, similar to other thiazole derivatives.
- Cell Cycle Modulation: It could interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Cytokine Regulation: The compound might modulate the expression of inflammatory cytokines.
Study on Antimicrobial Activity
In a recent study, various derivatives of thiazole were screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a thiazole-coumarin structure exhibited IC50 values significantly lower than those of traditional antibiotics like ampicillin .
Study on Anticancer Activity
A comparative analysis was conducted on several thiazole-coumarin hybrids against human cancer cell lines (e.g., A431 and HT29). The results showed that modifications in the thiazole ring enhanced cytotoxicity, with some compounds demonstrating IC50 values lower than 1 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
